molecular formula C18H20F2N2O3 B2574799 (E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide CAS No. 569311-72-4

(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide

Cat. No.: B2574799
CAS No.: 569311-72-4
M. Wt: 350.366
InChI Key: GDMYRNIAONUNQH-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure features a cyano group, a cyclohexyl group, and a difluoromethoxy-methoxyphenyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the enamine intermediate: This step involves the reaction of cyclohexylamine with an appropriate aldehyde or ketone to form an enamine.

    Addition of the cyano group: The enamine intermediate is then reacted with a cyanating agent, such as cyanogen bromide or trimethylsilyl cyanide, to introduce the cyano group.

    Coupling with the phenyl moiety: The final step involves the coupling of the cyano-enamine intermediate with a difluoromethoxy-methoxyphenyl derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or ethers.

Scientific Research Applications

(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the difluoromethoxy-methoxyphenyl moiety can interact with hydrophobic pockets in the target molecule. These interactions can lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-cyclohexyl-3-[4-(methoxy)-3-methoxyphenyl]prop-2-enamide: Lacks the difluoromethoxy group, which may affect its reactivity and binding affinity.

    (E)-2-cyano-N-cyclohexyl-3-[4-(trifluoromethoxy)-3-methoxyphenyl]prop-2-enamide: Contains a trifluoromethoxy group instead of a difluoromethoxy group, potentially altering its electronic properties.

Uniqueness

(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is unique due to the presence of the difluoromethoxy group, which can enhance its lipophilicity and binding interactions with target molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O3/c1-24-16-10-12(7-8-15(16)25-18(19)20)9-13(11-21)17(23)22-14-5-3-2-4-6-14/h7-10,14,18H,2-6H2,1H3,(H,22,23)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMYRNIAONUNQH-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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